UNII-LMA14SN2Y1

Description

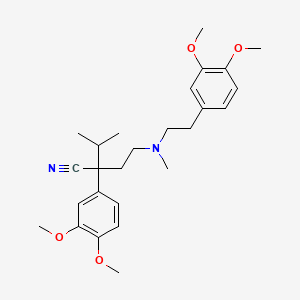

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-2-[2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]ethyl]-3-methylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-5)25(17-21)32-7)13-15-28(3)14-12-20-8-10-22(29-4)24(16-20)31-6/h8-11,16-17,19H,12-15H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREHFLBSUIDYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2893-91-6 | |

| Record name | D-517 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002893916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-517 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMA14SN2Y1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Dissection of Unii Lma14sn2y1 Interactions with Biological Systems

Elucidation of Molecular Recognition and Binding Dynamics

BMS-564929 is recognized for its high-affinity and specific binding to the androgen receptor (AR). medchemexpress.comlupinepublishers.com This interaction is foundational to its biological activity and has been characterized through various in vitro and structural studies.

Receptor/Target Binding Site Analysis and Specificity Profiling

BMS-564929 demonstrates a strong and selective affinity for the androgen receptor. Competition binding assays have determined its binding affinity (Ki) for the AR to be 2.11 ± 0.16 nM. oup.commedchemexpress.com This high affinity surpasses that of endogenous androgens. The compound's specificity is a key characteristic; it is over 1000-fold more selective for the AR compared to estrogen receptors α and β (ERα, ERβ), the glucocorticoid receptor (GR), and the mineralocorticoid receptor (MR). oup.commedchemexpress.comtocris.com Its selectivity against the progesterone (B1679170) receptor (PR) is approximately 400-fold. oup.commedchemexpress.com

Furthermore, BMS-564929 does not exhibit significant interactions with sex hormone-binding globulin (SHBG) or the enzyme aromatase, which is responsible for converting testosterone (B1683101) to estrogen. oup.comnih.gov This profile indicates that its biological effects are primarily mediated through direct interaction with the AR, avoiding the pathways and metabolic conversions typical of steroidal androgens. oup.com

| Target Receptor/Protein | Binding Affinity (Ki) | Selectivity vs. AR | Reference |

|---|---|---|---|

| Androgen Receptor (AR) | 2.11 ± 0.16 nM | - | oup.commedchemexpress.com |

| Estrogen Receptor α (ERα) | >1000-fold less affinity | >1000x | oup.commedchemexpress.com |

| Estrogen Receptor β (ERβ) | >1000-fold less affinity | >1000x | oup.commedchemexpress.com |

| Glucocorticoid Receptor (GR) | >1000-fold less affinity | >1000x | oup.commedchemexpress.com |

| Mineralocorticoid Receptor (MR) | >1000-fold less affinity | >1000x | oup.commedchemexpress.com |

| Progesterone Receptor (PR) | ~400-fold less affinity | ~400x | oup.commedchemexpress.com |

| Sex Hormone-Binding Globulin (SHBG) | No significant interaction | - | oup.comnih.gov |

| Aromatase (CYP19) | No significant interaction | - | oup.comnih.gov |

Allosteric Regulation and Conformational Dynamics Studies

The tissue-selective effects of BMS-564929 are thought to stem from the unique way it binds to the AR, inducing a specific conformational change in the receptor. oup.comoup.com X-ray crystallography studies have revealed that the binding of BMS-564929 to the AR's ligand-binding domain (LBD) involves different contact points compared to natural hormones like dihydrotestosterone (B1667394) (DHT). oup.comnih.gov

This distinct ligand-receptor complex conformation is believed to influence the recruitment of co-regulatory proteins (coactivators and corepressors). oup.comnih.gov The specific set of co-regulators recruited by the BMS-564929-AR complex can differ from those recruited by the DHT-AR complex. oup.comoup.com This differential recruitment is a proposed mechanism for the compound's tissue-selective gene activation, a concept analogous to how selective estrogen receptor modulators (SERMs) function. oup.comoup.com The unique structural interaction allows for a nuanced modulation of AR activity that is dependent on the cellular context and the specific co-regulators present in different tissues. nih.gov

Influence on Intracellular Signaling Cascades and Regulatory Networks

As an AR agonist, BMS-564929 triggers signaling pathways typically regulated by androgens, but with a distinctive, tissue-dependent profile.

Upstream Triggering and Downstream Effectors of Cellular Responses

Upon binding to the AR, BMS-564929 initiates a cascade of events that leads to the modulation of gene expression. The activated AR, complexed with BMS-564929, translocates to the nucleus where it binds to specific DNA sequences known as androgen response elements (AREs). nih.govpatsnap.com This binding event initiates the transcription of target genes. nih.gov

In vitro functional assays using luciferase reporter genes have quantified the potency of BMS-564929. In a C2C12 myoblast cell line (a model for muscle), it exhibited a potency (EC50) of 0.44 ± 0.03 nM. oup.commedchemexpress.com In contrast, in a prostatic epithelial cell (PEC) line, the EC50 was 8.66 ± 0.22 nM. oup.commedchemexpress.com This approximately 20-fold difference in potency between muscle and prostate cell models in vitro highlights the compound's tissue-selective nature at the cellular level. oup.comoup.com These findings suggest that the downstream effects are dependent on the differential recruitment of transcriptional machinery by the ligand-bound receptor in various cell types. oup.com

| Cell Line | Cell Type Model | EC50 (nM) | Reference |

|---|---|---|---|

| C2C12 | Myoblast (Muscle) | 0.44 ± 0.03 | oup.commedchemexpress.com |

| PEC | Prostatic Epithelial | 8.66 ± 0.22 | oup.commedchemexpress.com |

Cross-Talk with Endogenous Biochemical Pathways

The signaling initiated by BMS-564929 can intersect with other biochemical pathways. Research in zebrafish has shown that androgen signaling, which can be mimicked by BMS-564929, inhibits de novo lipogenesis (DNL), a key pathway in lipid metabolism. nih.gov In these studies, administration of BMS-564929 led to a down-regulation of the expression of key DNL enzymes such as acetyl-CoA carboxylase a (acaca), fatty acid synthase (fasn), and stearoyl-CoA desaturase (scd). patsnap.comnih.gov This demonstrates a cross-talk between AR-mediated signaling and the pathways governing lipid synthesis and deposition. nih.gov

Additionally, AR signaling is known to interact with other signaling cascades, such as the MAPK cascade and insulin-like growth factor receptor signaling pathways, although direct studies detailing the specific influence of BMS-564929 on the intricate details of this cross-talk are less elaborated. pitt.edu

Modulatory Effects on Enzymatic Processes and Catalytic Activities

The primary mechanism of BMS-564929 is receptor modulation rather than direct enzyme inhibition. However, its interaction with the AR has downstream consequences on enzymatic activities, and it has been specifically tested for effects on key enzymes in steroid metabolism.

As previously noted, studies have confirmed that BMS-564929 does not inhibit the catalytic activity of CYP19 aromatase. oup.comnih.gov This is a significant point of differentiation from some steroidal androgens, which can be converted to estrogens by this enzyme.

The compound's influence on enzymatic processes is mainly indirect, occurring as a downstream result of AR-mediated gene transcription. The modulation of de novo lipogenesis in zebrafish is a prime example, where the activation of AR by BMS-564929 leads to the reduced expression and, consequently, reduced activity of enzymes like fatty acid synthase and acetyl-CoA carboxylase. patsnap.comnih.gov This indicates that while not a direct enzyme inhibitor in the classical sense, its biological activity results in the significant modulation of specific enzymatic pathways through genomic regulation. nih.gov

Enzyme Kinetics and Inhibition/Activation Mechanisms of UNII-LMA14SN2Y1

Research demonstrates that Quizartinib is a potent inhibitor of FLT3 kinase activity. dovepress.com It acts on both wild-type FLT3 and, more significantly, on FLT3 with internal tandem duplication (ITD) mutations, which lead to constitutive activation of the enzyme. drugbank.com The inhibitory activity of Quizartinib is characterized by low nanomolar potency. In cell-based assays, it inhibits the autophosphorylation of wild-type FLT3 and FLT3-ITD with IC₅₀ values (the concentration required for 50% inhibition) of 4.2 nM and 1.1 nM, respectively. medchemexpress.com

The high affinity of Quizartinib for its target is further evidenced by its dissociation constant (Kd), which has been measured at 1.6 nM. medchemexpress.com As a type II inhibitor, Quizartinib specifically binds to the inactive conformation of the kinase domain. mdpi.com Beyond its primary target, Quizartinib also shows inhibitory activity against other receptor tyrosine kinases such as KIT and platelet-derived growth factor receptor (PDGFR). dovepress.com

Table 1: Inhibitory Activity of Quizartinib (UNII-LMA14SN2Y1)

| Target Enzyme | Inhibition Metric (IC₅₀) | Binding Affinity (Kd) | Reference |

|---|---|---|---|

| FLT3 (Wild-Type) Autophosphorylation | 4.2 nM | 1.6 nM | medchemexpress.com |

| FLT3-ITD Autophosphorylation | 1.1 nM |

Substrate and Co-factor Interactions within Enzyme Systems

The inhibitory action of Quizartinib is achieved through competitive binding within the enzyme's active site. europa.eu Specifically, Quizartinib and its primary active metabolite, AC886, vie with adenosine (B11128) triphosphate (ATP) for the ATP-binding pocket of the FLT3 kinase domain. drugbank.comeuropa.euoncologynewscentral.com This competitive inhibition prevents the transfer of a phosphate (B84403) group from ATP to the FLT3 receptor, a process known as autophosphorylation. drugbank.comoncologynewscentral.com By blocking autophosphorylation, Quizartinib effectively halts the downstream signaling cascades that promote cell proliferation and survival. drugbank.comdovepress.comnih.gov

The structural basis for this interaction involves Quizartinib stabilizing the inactive "DFG-out" conformation of the kinase, where the DFG (Asp-Phe-Gly) motif at the start of the activation loop is flipped from its active position. mdpi.com This mechanism is highly specific, but its efficacy can be compromised by mutations within the kinase domain. For instance, mutations at the "gatekeeper" residue, such as F691L, can cause resistance by sterically obstructing the binding of Quizartinib to its target site. nih.gov

Investigation of Metabolic Flux and Pathway Perturbation

Quizartinib's influence extends beyond direct enzyme inhibition, causing significant perturbations in cellular metabolic pathways, particularly those related to lipid metabolism and energy homeostasis.

Impact on Anabolic and Catabolic Processes (e.g., carbohydrate, lipid, amino acid metabolism research)

Research has shown that Quizartinib significantly impacts lipid metabolism. nih.gov Its inhibition of the FLT3/ITD pathway triggers the degradation of Sterol Regulatory Element-Binding Protein 1 (SREBP1), a key transcription factor that governs the expression of genes involved in lipid synthesis. nih.gov Consequently, treatment with Quizartinib leads to the suppression of SREBP1 target genes essential for anabolic processes like fatty acid and steroid biosynthesis, including ACLY, ACACA, FASN, and SCD. nih.gov

A direct consequence of this targeted gene suppression is a global alteration of cellular phospholipid levels. nih.gov Lipidomic analyses have confirmed that Quizartinib treatment results in a marked reduction of various phospholipid species, most notably cardiolipin (B10847521). nih.gov

Role in Energy Metabolism and Adenosine Triphosphate Homeostasis Research

The perturbation of lipid metabolism by Quizartinib has profound effects on cellular energy homeostasis, primarily through its impact on mitochondria. nih.govpnas.org Cardiolipin is a critical phospholipid component of the inner mitochondrial membrane, essential for the proper structure and function of the electron transport chain and ATP synthesis. The Quizartinib-induced reduction in cardiolipin levels leads to a loss of mitochondrial membrane potential. nih.gov

This mitochondrial dysfunction disrupts normal energy metabolism and creates a state of severe oxidative stress. pnas.org Cells treated with Quizartinib exhibit an accumulation of reactive oxygen species (ROS) in the mitochondria and compromised glutathione (B108866) anabolism, further exacerbating cellular stress. pnas.org The sustained loss of mitochondrial membrane potential and integrity ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death. nih.gov

Analysis of Xenobiotic Metabolism Research Pathways Involving UNII-LMA14SN2Y1

The biotransformation of Quizartinib is primarily handled by the xenobiotic metabolism system in the liver. internationalscholarsjournals.com In vitro studies have established that Quizartinib is mainly metabolized through oxidation, a phase I reaction catalyzed by the Cytochrome P450 enzymes CYP3A4 and CYP3A5. drugbank.comeuropa.euoncologynewscentral.comnih.gov This process yields a major active metabolite known as AC886, which possesses comparable inhibitory activity to the parent compound and is also metabolized by CYP3A4 and CYP3A5. drugbank.comeuropa.eu

Quizartinib also interacts with various transporter proteins. It is a substrate for the efflux transporter P-glycoprotein (P-gp or ABCB1). rxlist.comhres.ca However, it is not a substrate for other transporters like BCRP, OATP1B1, or OATP1B3. rxlist.comhres.ca In addition to being transported, Quizartinib also acts as an inhibitor of certain transporters and enzymes, including BCRP and the phase II enzyme UGT1A1. rxlist.comfda.govfda.gov It does not, however, significantly inhibit major CYP enzymes, indicating a lower potential for certain types of drug-drug interactions. hres.cafda.gov

Table 2: Xenobiotic Metabolism Profile of Quizartinib (UNII-LMA14SN2Y1)

| Metabolic Process | Enzyme/Transporter Involved | Role of Quizartinib | Reference |

|---|---|---|---|

| Primary Metabolism (Oxidation) | CYP3A4 | Substrate | drugbank.comeuropa.euoncologynewscentral.comnih.gov |

| CYP3A5 | Substrate | ||

| Transporter Interaction | P-glycoprotein (P-gp) | Substrate | rxlist.comhres.ca |

| BCRP | Inhibitor | ||

| Phase II Enzyme Interaction | UGT1A1 | Inhibitor | fda.govfda.gov |

Advanced Analytical and Bioanalytical Methodologies for Unii Lma14sn2y1 Research

Development of Novel Spectroscopic Techniques for Structural and Interactional Insights

Spectroscopy is fundamental to understanding the molecular characteristics and biological interactions of Tasimelteon. Advanced spectroscopic methods provide deep insights into its structural conformation and how it binds to its target receptors.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in the foundational characterization of Tasimelteon. Techniques including 1H NMR, 13C NMR, and Correlation Spectroscopy (COSY) were vital in confirming the compound's chemical structure and solid-phase conformation. nih.govnih.gov Single-crystal X-ray diffraction has also been used to establish its absolute and relative stereochemistry. nih.gov

While specific NMR studies detailing the binding of Tasimelteon to its G-protein coupled receptors, MT1 and MT2, are not extensively found in public literature, NMR remains a powerful tool for such investigations. sigmaaldrich.com Methods like saturation transfer difference (STD) NMR, chemical shift perturbation (CSP), and nuclear Overhauser effect (NOE) spectroscopy are standard in drug discovery for mapping ligand-binding sites and characterizing the conformational changes that occur upon binding. rsc.orgnih.gov For instance, CSP involves monitoring the chemical shift changes in the protein's NMR spectrum upon the addition of the ligand. rsc.org The largest changes typically occur at or near the binding site, allowing researchers to identify the amino acid residues involved in the interaction. High-pressure NMR is another emerging technique that can reveal changes in protein volume upon ligand binding, offering further thermodynamic insights into the interaction. lcms.czscielo.org.mx

Mass Spectrometry-Based Approaches for Complex Mixture Analysis and Metabolomics Research

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for the quantitative analysis of Tasimelteon in complex biological matrices like human plasma. These methods offer high sensitivity and specificity, which are essential for pharmacokinetic studies. Research has demonstrated robust LC-MS/MS techniques for quantifying Tasimelteon, often employing a deuterated internal standard (Tasimelteon-d5) to ensure accuracy. High-resolution mass spectrometry, such as time-of-flight (TOF) systems, has also been used to identify and characterize degradation products, which is a critical aspect of stability-indicating assays.

Metabolomics, the comprehensive study of small molecules in a biological system, represents a broader application of mass spectrometry. MS-based metabolomics aims to capture a global snapshot of the metabolic changes induced by a drug, providing insights into its mechanism of action and potential off-target effects. A typical metabolomics workflow involves sample preparation, chromatographic separation (LC or GC), MS analysis, and sophisticated data processing to identify statistically significant changes in metabolites. While specific metabolomics studies on Tasimelteon are not widely published, this approach holds significant potential for understanding its downstream effects on cellular pathways beyond direct receptor agonism.

| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 |

|---|---|---|

| Instrumentation | API-4000 LC-MS/MS | LCMS-IT-TOF |

| Ionization Mode | Multiple Reaction Monitoring (MRM) | Not Specified |

| Application | Quantification in human plasma | Identification of degradation products |

| Linear Range | 0.30-299 ng/mL | Not Applicable |

| Internal Standard | Tasimelteon-d5 | Not Specified |

Advanced Optical Spectroscopy for Real-Time Interaction Monitoring

Advanced optical spectroscopy techniques are vital for studying the kinetics of molecular interactions in real-time. While UV-Spectrophotometry has been used for the basic quantification of Tasimelteon in bulk, with a maximum absorbance (λmax) reported at 225.0 nm, more sophisticated methods are required for interactional analysis. nih.gov

Techniques such as Surface Plasmon Resonance (SPR) provide label-free, real-time data on the binding and dissociation of a ligand to its target. In a typical SPR experiment, a protein target (like the MT1 or MT2 receptor) is immobilized on a sensor chip. The ligand (Tasimelteon) is then flowed over the surface. The binding interaction causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle. This allows for the precise determination of kinetic parameters like the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), offering deep insight into the binding affinity and dynamics. While specific SPR studies for Tasimelteon are not publicly detailed, this technology is a standard tool in pharmaceutical research for characterizing ligand-receptor interactions.

Chromatographic and Separative Strategies for Isomeric and Purity Research

Chromatography is indispensable for separating Tasimelteon from impurities, degradation products, and its stereoisomers, ensuring the purity and quality of the active substance.

Chiral Separation Methodologies for Enantiomeric Studies

Tasimelteon possesses two chiral centers and is manufactured as a single trans-1R,2R isomer. Controlling the enantiomeric purity is critical, as different enantiomers can have vastly different pharmacological activities. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the primary method for this purpose.

The separation of enantiomers relies on the differential interaction between the enantiomers and the chiral environment of the CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and are effective for a broad range of compounds. nih.gov The choice of mobile phase, including the organic modifier (e.g., acetonitrile, methanol) and additives (e.g., formic acid), is optimized to achieve the best resolution between the enantiomers. nih.gov For compounds like Tasimelteon, reversed-phase compatible CSPs are often preferred as the mobile phases are amenable to subsequent detection by mass spectrometry.

| Parameter | Example Method |

|---|---|

| Chiral Stationary Phase (CSP) | Amylose tris(3-chloro-5-methylphenylcarbamate) |

| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% formic acid |

| Flow Rate | 0.6 mL/min |

| Detection | UV |

| Application | Enantioseparation of nonsteroidal anti-inflammatory drugs |

*This table represents a typical method for chiral separations and is not specific to Tasimelteon, but illustrates the principles involved. nih.gov

Hyphenated Chromatographic Techniques in Complex Biological Samples for Research

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing Tasimelteon in complex biological samples. The most powerful and widely used of these is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Several studies have detailed the development and validation of LC-MS/MS and Ultra-High-Performance Liquid Chromatography (UPLC-MS/MS) methods for the robust determination of Tasimelteon in human plasma. These methods typically involve a liquid-liquid extraction step to isolate the drug from plasma components, followed by separation on a reversed-phase column (e.g., C18). The eluent is then introduced into a mass spectrometer, where the compound is ionized and fragmented, and specific fragments are monitored for highly selective quantification. These validated methods demonstrate high sensitivity, with linear calibration curves often in the low ng/mL range, making them suitable for pharmacokinetic research following administration.

| Parameter | Method A (LC-MS/MS) | Method B (LC-MS/MS) |

|---|---|---|

| Chromatography System | Agilent Zorbax Eclipse C18 (4.6 × 50 mm, 5 μm) | Chromolith™ High-Resolution RP-18e (100 × 4.6 mm) |

| Mobile Phase | Acetonitrile : 0.02% Formic Acid (85:15, v/v) | 0.1% Formic Acid in Water : 0.1% Formic Acid in Acetonitrile (60:40, v/v) |

| Flow Rate | 0.5 mL/min | Not Specified |

| Detection | API-4000 MS/MS (MRM mode) | Not Specified |

| Sample Preparation | Liquid-liquid extraction with ethyl acetate | Not Specified |

Biophysical Characterization of Molecular Associations

The study of the molecular association between a drug candidate like Tideglusib and its target, GSK-3β, is fundamental to understanding its mechanism of action. Biophysical techniques provide quantitative insights into the kinetics and thermodynamics that govern this interaction.

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are powerful, label-free optical techniques used to measure real-time biomolecular interactions. researchgate.netunlv.eduresearchgate.net These methods are instrumental in drug discovery for determining the kinetics of a drug-target interaction, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. researchgate.net In a typical experiment, the target protein (e.g., GSK-3β) is immobilized on a sensor surface, and the analyte (the inhibitor) is flowed over it. researchgate.net Binding causes a change in the refractive index at the sensor surface, which is detected and recorded in a sensorgram, allowing for the calculation of kinetic parameters. researchgate.netresearchgate.net

While SPR and BLI are standard methods for characterizing kinase inhibitors, the irreversible and time-dependent nature of Tideglusib's inhibition of GSK-3β complicates standard kinetic analysis. mdpi.comresearchgate.net Studies have shown that Tideglusib's dissociation rate constant is effectively zero, confirming its irreversible binding. mdpi.comnih.gov This behavior means that a traditional equilibrium constant (Kₑ) is not applicable; instead, the potency is often described by an IC₅₀ value, which can be time-dependent, or by determining the individual kinetic constants of a two-step binding process. mdpi.com

Although specific SPR or BLI kinetic data for Tideglusib is not widely available in peer-reviewed literature, these techniques are routinely used to characterize other inhibitors of GSK-3β. For instance, SPR has been used to confirm the high-affinity binding of other small molecules and PROTACs to GSK-3β. researchgate.net The data generated from such studies provide a framework for understanding the binding events.

Below is a table with representative SPR kinetic data for various ATP-competitive inhibitors binding to GSK-3β, illustrating the types of parameters obtained from this methodology.

| Compound | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | Kₑ (nM) |

|---|---|---|---|

| Inhibitor A | 1.5 x 10⁵ | 8.0 x 10⁻³ | 53.3 |

| Inhibitor B | 2.8 x 10⁶ | 2.5 x 10⁻³ | 0.9 |

| Inhibitor C | 2.4 x 10⁵ | 4.6 x 10⁻³ | 19.2 |

This table presents illustrative data for other GSK-3β inhibitors to demonstrate the parameters derived from SPR analysis and does not represent data for Tideglusib.

Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing the thermodynamics of biomolecular interactions. researchgate.net By directly measuring the heat released (exothermic) or absorbed (endothermic) during a binding event, ITC can determine the binding affinity (Kₑ), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS) in a single, label-free experiment conducted in solution. This complete thermodynamic profile provides deep insight into the forces driving the interaction, such as hydrogen bonding, van der Waals forces, and hydrophobic effects.

For a typical reversible inhibitor, a solution of the compound is titrated into a sample cell containing the target protein, and the resulting heat changes are measured to generate a binding isotherm. However, as with kinetic analysis, the irreversible covalent binding of Tideglusib to GSK-3β poses a challenge for standard ITC equilibrium analysis. The lack of a true equilibrium state prevents the straightforward calculation of a Kₑ value.

Despite this, ITC can still provide valuable information. For instance, it can be adapted for kinetic analysis by measuring the heat rate of the enzymatic reaction itself, providing mechanistic insights that conventional assays might miss. Furthermore, ITC studies on related compounds or the target protein can inform research on Tideglusib. For example, ITC has been used to characterize the binding of metal ion inhibitors to GSK-3β and to measure the enthalpy of substrate phosphorylation. Such studies help to build a more complete picture of the energetic landscape of GSK-3β inhibition.

The following table shows representative thermodynamic data for the interaction of various ligands with GSK-3β, demonstrating the parameters that can be obtained through ITC.

| Ligand | Kₑ (μM) | n (Stoichiometry) | ΔH (kcal/mol) | TΔS (kcal/mol) |

|---|---|---|---|---|

| Ligand X | 15.2 | 1.05 | -8.5 | -1.8 |

| Ligand Y | 59.0 | 0.98 | -3.8 | 2.0 |

| Ligand Z | 4.5 | 1.01 | -9.7 | -2.6 |

This table presents illustrative data for other ligands binding to GSK-3β to demonstrate the parameters derived from ITC analysis and does not represent data for Tideglusib.

Electrochemical and Sensor-Based Research Applications for Tideglusib Detection

The development of sensitive and selective sensors for the quantitative analysis of small-molecule drugs like Tideglusib is a growing area of research. Electrochemical biosensors, in particular, offer advantages such as high sensitivity, rapid response, low cost, and potential for miniaturization.

Currently, there is a lack of published research detailing electrochemical sensors specifically designed for the detection of Tideglusib. However, the principles used to develop sensors for other enzyme inhibitors can be applied. A common strategy for detecting a kinase inhibitor involves designing a sensor that measures the activity of the target kinase.

A hypothetical electrochemical biosensor for Tideglusib could be constructed based on its target, GSK-3β. The core components of such a sensor might include:

Working Electrode: A gold or carbon-based electrode modified with a recognition layer.

Recognition Layer: A specific peptide substrate for GSK-3β would be immobilized on the electrode surface. This peptide would be designed to be phosphorylated by GSK-3β.

Redox Probe: A redox-active molecule, such as ferrocene, could be incorporated.

The detection principle would rely on measuring the change in an electrochemical signal (e.g., current or potential) as a function of GSK-3β activity. In the absence of Tideglusib, GSK-3β would phosphorylate the peptide substrate. This phosphorylation event could either hinder or facilitate electron transfer from the redox probe to the electrode, causing a measurable change in the signal. When Tideglusib is introduced, it inhibits GSK-3β, preventing phosphorylation of the peptide substrate. This inhibition would result in a concentration-dependent change in the electrochemical signal, allowing for the quantification of Tideglusib. This approach has been successfully used to evaluate inhibitors of other enzymes, such as proteases.

Future research could focus on fabricating such a sensor and optimizing its performance for sensitivity, selectivity against other molecules in complex biological fluids, and stability, providing a valuable tool for pharmaceutical and clinical research.

Computational and in Silico Approaches to Unii Lma14sn2y1 Research

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and dynamics simulations are foundational techniques in computational drug discovery, providing insights into how a ligand such as UNII-LMA14SN2Y1 might interact with protein targets at an atomic level. These methods are crucial for understanding the potential mechanism of action and for optimizing lead compounds.

Molecular docking predicts the preferred orientation of a molecule when bound to a protein target. For UNII-LMA14SN2Y1, which shares structural similarities with the calcium channel blocker Verapamil (B1683045) and the serotonin-norepinephrine reuptake inhibitor (SNRI) Venlafaxine, potential targets could include L-type calcium channels or monoamine transporters like the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET). technologynetworks.comwikipedia.orgwikipedia.orgmayoclinic.orgnih.gov

Docking algorithms would calculate the binding energy for various poses of UNII-LMA14SN2Y1 within the binding sites of these proteins. A lower binding energy generally indicates a more stable and favorable interaction. For instance, in a hypothetical docking study against the L-type calcium channel, UNII-LMA14SN2Y1 would be evaluated for its ability to form key interactions, such as hydrogen bonds and hydrophobic contacts, with critical amino acid residues.

Table 1: Hypothetical Molecular Docking Results for UNII-LMA14SN2Y1 with Potential Protein Targets

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| L-type Calcium Channel | -9.2 | Tyr1450, Phe1467, Ser1463 |

| Serotonin Transporter (SERT) | -8.5 | Asp98, Ile172, Tyr176 |

| Norepinephrine Transporter (NET) | -7.9 | Phe317, Val148, Ser419 |

Note: The data in this table is illustrative and based on typical binding affinity ranges observed for small molecules with these protein classes. The interacting residues are hypothetical examples of what might be observed in a docking simulation.

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex over time. mdpi.comnih.gov An MD simulation would track the movements and conformational changes of both UNII-LMA14SN2Y1 and its target protein. This is particularly important for understanding how the binding of the ligand might induce a functional change in the protein, such as the opening or closing of an ion channel. These simulations can reveal the stability of the predicted binding pose and highlight the flexibility of both the ligand and the protein's binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design and Prediction

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net

To develop a QSAR model for compounds related to UNII-LMA14SN2Y1, a dataset of structurally similar molecules with known biological activities (e.g., inhibitory concentrations against a specific target) would be required. nih.gov By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound, a statistical model can be built to predict the activity of new, untested compounds like UNII-LMA14SN2Y1. Such a model could predict, for example, its potential potency as a calcium channel blocker or as a reuptake inhibitor.

Once a predictive QSAR model is established, it can be used for virtual screening of large chemical libraries. This allows for the rapid identification of other compounds that are structurally related to UNII-LMA14SN2Y1 and are predicted to have similar or improved biological activity. This in silico approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Network Pharmacology and Systems Biology Investigations

Network pharmacology moves beyond the "one molecule, one target" paradigm to explore the complex web of interactions between a drug, its multiple targets, and the broader biological networks they influence. nih.gov Given that UNII-LMA14SN2Y1 is related to drugs with known polypharmacology (acting on multiple targets), a network pharmacology approach would be highly relevant.

Pathway Mapping and Network Perturbation Analysis

Computational pathway mapping and network perturbation analysis are crucial for deciphering the mechanisms through which Lestaurtinib exerts its effects on cellular systems. By analyzing large-scale datasets, such as transcriptomics, researchers can map the signaling cascades affected by the drug and model the resulting network disturbances.

RNA-sequencing (RNAseq) analysis has been a key computational tool in identifying the primary pathways modulated by Lestaurtinib. In studies on ovarian cancer cells, RNAseq data revealed that Lestaurtinib potently suppresses the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. biorxiv.orgnih.gov Further computational processing of this data using tools like Ingenuity Pathway Analysis (IPA) helps to identify the specific pathways and upstream regulators that are significantly affected by the compound's activity. biorxiv.org

Network perturbation methods model how a drug's interaction with its target propagates through the complex web of molecular interactions. nih.govbiorxiv.org For Lestaurtinib, computational tools like PathInsight have been used to simulate its effect on the JAK2 pathway. escholarship.org These models illustrate that by binding to JAK2, Lestaurtinib prevents the phosphorylation and subsequent activation of downstream proteins, effectively halting the signaling cascade from that point. escholarship.org This type of analysis provides a dynamic view of the drug's mechanism, showing how it perturbs nodes from their baseline activity. escholarship.org

In other contexts, such as EGFR-mutant lung cancer, network analysis of the EGFR interactome has been used to identify vulnerabilities. embopress.orgnih.gov Systematic perturbation of the network nodes in these computational models led to the identification of Lestaurtinib as a compound capable of overcoming resistance to EGFR tyrosine kinase inhibitors. embopress.orgnih.gov

Table 1: Computational Approaches in Lestaurtinib Pathway and Network Analysis

| Computational Method | Application in Lestaurtinib Research | Key Findings | Citations |

|---|---|---|---|

| RNA-Sequencing (RNAseq) Analysis | Identification of pathways modulated by Lestaurtinib in ovarian cancer cells. | Lestaurtinib primarily inhibits the JAK/STAT signaling pathway. | biorxiv.orgnih.gov |

| Ingenuity Pathway Analysis (IPA) | Upstream regulator and pathway analysis of genes affected by Lestaurtinib. | Confirmed suppression of JAK/STAT signaling and identified specific regulators. | biorxiv.org |

| PathInsight Modeling | Simulation of Lestaurtinib's perturbation of the JAK2 signaling pathway. | Modeled how Lestaurtinib binding to JAK2 prevents downstream phosphorylation events. | escholarship.org |

| Interactome Network Perturbation | Analysis of the EGFR interactome to find compounds overcoming drug resistance. | Identified Lestaurtinib as a potential agent to circumvent resistance in EGFR-mutant cancers. | embopress.orgnih.gov |

Multi-Target Interaction Prediction and Analysis

Lestaurtinib is recognized as a multi-kinase inhibitor, and computational methods are instrumental in predicting and analyzing its interactions with a wide range of protein targets. nih.govresearchgate.net These in silico techniques leverage information about the drug's chemical structure and the structures of potential protein targets to predict binding affinities and off-target effects.

One prominent computational approach is molecular docking, which predicts the preferred orientation of a drug when bound to a target protein. In the study of Prostate Cancer Related Kinase 1 (PRK1), a 3D homology model of the kinase was generated computationally, as its crystal structure was unknown. plos.org Molecular docking studies using this model predicted that Lestaurtinib binds to and inhibits PRK1 potently, an interaction that was later confirmed in vitro. plos.org

More advanced computational approaches utilize machine learning and deep learning to predict drug-target interactions on a larger scale. An interactome-based deep learning model was used to infer the effects of Lestaurtinib on cellular signaling. chalmers.se Beyond its known targets like FLT3 and JAK2, the model predicted an off-target inhibitory effect on Cyclin-Dependent Kinase 2 (CDK2), thereby providing a more comprehensive understanding of its mechanism of action. chalmers.se Such models can systematically predict interactions across hundreds of proteins, helping to fill gaps between chemical genomics and network pharmacology. plos.orgnih.gov

These predictive models are built on large datasets of known drug-target interactions and use various molecular fingerprints and protein sequence information to make inferences. plos.orgresearchgate.net The ability to computationally screen compounds like Lestaurtinib against vast libraries of protein targets accelerates the identification of both therapeutic activities and potential sources of off-target effects. plos.orgfrontiersin.org

Table 2: Computationally Predicted and Analyzed Protein Targets of Lestaurtinib

| Protein Target | Computational Method | Research Context | Findings | Citations |

|---|---|---|---|---|

| JAK2 | In vitro kinase assay, PathInsight | Myeloproliferative disorders, General pathway analysis | Potent inhibitor of both wild-type and V617F mutant JAK2. | escholarship.orgashpublications.org |

| FLT3 | Kinase inhibition assays | Acute Myeloid Leukemia (AML) | A primary and potent target of Lestaurtinib. | nih.govresearchgate.net |

| Trk Receptors (NTRK1, NTRK2, NTRK3) | Kinase inhibition assays | Neuroblastoma | Lestaurtinib shows potent activity against Trk kinases. | cancerrxgene.orgnih.gov |

| PRK1 | Homology modeling, Molecular docking | Prostate Cancer | Identified as a novel, potent target of Lestaurtinib. | plos.org |

| CDK2 | Interactome-based deep learning | General off-target prediction | Predicted as an inhibitory off-target, enhancing understanding of its effects on the cell cycle. | chalmers.se |

| EGFR | Drug network analysis | EGFR-mutant Lung Cancer | Identified as a target, particularly in overcoming resistance when combined with other inhibitors. | embopress.orgnih.gov |

Chemical Synthesis and Derivatization Strategies for Unii Lma14sn2y1 Research Tools

Methodologies for Targeted Synthesis of UNII-LMA14SN2Y1 Analogs and Derivatives

The synthesis of analogs and derivatives of UNII-LMA14SN2Y1, a phenylacetonitrile derivative, is essential for structure-activity relationship (SAR) studies. These studies help in identifying key structural motifs responsible for its biological activity.

Given that UNII-LMA14SN2Y1 possesses a chiral center, the stereoselective synthesis of its enantiomers is of significant interest. The biological activity of chiral molecules often resides in one specific enantiomer. For instance, the (S)-enantiomer of verapamil (B1683045) is known to be more potent than its (R)-enantiomer nih.gov.

One notable approach to achieving enantioselectivity in related compounds is through enantioselective Heck arylation. This method has been successfully applied to the synthesis of (R)-Verapamil, creating a quaternary stereogenic center with high enantiomeric ratios thieme-connect.com. A similar strategy could be adapted for the asymmetric synthesis of UNII-LMA14SN2Y1 by selecting appropriate chiral ligands and reaction conditions.

Another strategy involves the use of chiral auxiliaries or catalysts in the key bond-forming steps. For example, in the synthesis of venlafaxine, organocatalytic methods have been employed to achieve asymmetric total synthesis google.com. These approaches could be explored for the stereocontrolled synthesis of UNII-LMA14SN2Y1 isomers, allowing for the investigation of their differential biological effects.

Table 1: Comparison of Stereoselective Synthesis Methods

| Method | Description | Potential Application to UNII-LMA14SN2Y1 |

| Enantioselective Heck Arylation | Palladium-catalyzed cross-coupling reaction using chiral ligands to induce asymmetry. | Creation of the quaternary stereocenter with high enantiopurity. |

| Organocatalysis | Use of small organic molecules as catalysts to control stereochemistry. | Asymmetric Michael additions or alkylations in the synthetic route. |

| Chiral Auxiliaries | Covalently attached chiral groups that direct the stereochemical outcome of a reaction. | Introduction of chirality early in the synthesis, followed by removal of the auxiliary. |

The synthesis of more complex derivatives of UNII-LMA14SN2Y1 can provide tools to probe its biological targets and mechanism of action. The synthesis of related compounds like verapamil and venlafaxine often starts from commercially available materials and involves key steps such as alkylation and nitrile group transformations researchgate.netresearchgate.net.

For instance, the synthesis of the core structure of verapamil can begin with homoveratronitrile, which undergoes sequential alkylations researchgate.net. A similar approach could be envisioned for UNII-LMA14SN2Y1, starting from a substituted phenylacetonitrile precursor. Modifications to the aromatic rings, the alkyl chain, and the tertiary amine can be systematically introduced to explore the chemical space around the core scaffold.

Furthermore, the nitrile group of UNII-LMA14SN2Y1 offers a versatile handle for derivatization. For example, hydrolysis of the nitrile in verapamil leads to the formation of carboxy verapamil, which can be further functionalized nih.gov. This strategy could be employed to create a library of UNII-LMA14SN2Y1 derivatives with diverse functionalities.

Radiosynthesis and Isotopic Labeling for Tracing and Imaging Research Applications

Radiolabeled versions of UNII-LMA14SN2Y1 are invaluable for in vitro and in vivo studies, including metabolic fate, biodistribution, and target engagement studies.

Carbon-14 (¹⁴C) and Tritium (³H) are commonly used isotopes for radiolabeling drug candidates to study their absorption, distribution, metabolism, and excretion (ADME) properties. The metabolic disposition of the related compound venlafaxine has been extensively studied using ¹⁴C-labeled material nih.gov. These studies revealed that the drug is extensively metabolized in various species nih.gov.

A similar approach can be applied to UNII-LMA14SN2Y1. The synthesis of [¹⁴C]UNII-LMA14SN2Y1 could be achieved by introducing a ¹⁴C-label at a metabolically stable position in the molecule, for example, within one of the aromatic rings or the core alkyl chain. This would allow for quantitative tracking of the compound and its metabolites in biological systems.

Tritium labeling offers the advantage of higher specific activity, which is beneficial for receptor binding assays. Tritium can be introduced via catalytic exchange reactions on an unsaturated precursor or by reduction of a suitable precursor with tritium gas nih.gov.

Table 2: Characteristics of Common Radioisotopes for Metabolic Studies

| Isotope | Half-life | Emission | Specific Activity | Application |

| Carbon-14 | 5730 years | Beta | Low | Quantitative whole-body autoradiography, mass balance studies. |

| Tritium | 12.3 years | Beta | High | Receptor binding assays, metabolic studies at low concentrations. |

Positron Emission Tomography (PET) is a non-invasive imaging technique that can visualize and quantify biological processes in vivo. The development of a PET tracer for UNII-LMA14SN2Y1 would enable the study of its distribution and target engagement in real-time. Since verapamil is a calcium channel blocker, developing PET radioligands for these channels is an active area of research nih.govnih.govrsc.org.

For PET imaging, short-lived positron-emitting isotopes such as Carbon-11 (¹¹C, t½ ≈ 20 min) or Fluorine-18 (¹⁸F, t½ ≈ 110 min) are typically used. The synthesis of a PET tracer requires the development of a precursor molecule that can be rapidly and efficiently radiolabeled in the final step of the synthesis.

For example, a desmethyl precursor of UNII-LMA14SN2Y1 could be synthesized and then radiolabeled with [¹¹C]methyl iodide or [¹¹C]methyl triflate to introduce the ¹¹C-label on one of the methoxy groups or the tertiary amine. Alternatively, a precursor with a suitable leaving group (e.g., tosylate, nitro group) could be prepared for nucleophilic substitution with [¹⁸F]fluoride.

Design and Synthesis of Conjugates and Probes for Targeted Research Delivery

To further investigate the biological interactions of UNII-LMA14SN2Y1, the synthesis of conjugates and probes is a valuable strategy. These tools can be used for target identification, visualization of binding sites, and targeted delivery.

Photoaffinity labeling is a powerful technique for identifying the binding partners of a molecule. Photoactive analogs of verapamil, such as those containing an azido group, have been synthesized to identify its target proteins pnas.org. Upon photoactivation, these analogs form a covalent bond with their binding partners, allowing for their isolation and identification pnas.org. A similar approach could be applied to UNII-LMA14SN2Y1 by incorporating a photoreactive group into its structure.

Fluorescent probes are useful for visualizing the localization of a compound within cells or tissues. A fluorescent dye could be conjugated to UNII-LMA14SN2Y1, provided that the conjugation does not significantly alter its biological activity. The development of fluorescent nanoprobes based on quantum dots has been reported for the detection of verapamil, demonstrating the feasibility of creating fluorescent tools for related compounds nih.gov.

Finally, conjugating UNII-LMA14SN2Y1 to a targeting moiety, such as a peptide or an antibody, could enable its specific delivery to certain cell types or tissues, which would be beneficial for in vivo research applications.

Linker Chemistry and Bioconjugation Strategies

The conjugation of small molecules like venetoclax to other chemical entities, such as polymers or antibodies, is a key strategy for enhancing their therapeutic properties or enabling targeted delivery. This process, known as bioconjugation, relies heavily on linker chemistry—the design and application of chemical bridges that connect the different components.

A notable example of this strategy is the development of a polyethylene glycol (PEG)-drug conjugate of venetoclax (PEG-VTX). nih.govnih.gov PEGylation is a well-established method to improve the physicochemical properties of drugs. nih.gov In the case of PEG-VTX, venetoclax was covalently attached to 4-armed PEG derivatives through a stable amide bond linker. nih.gov

The primary goals of this bioconjugation strategy include:

Improved Water Solubility: Enhancing the solubility of the parent drug. nih.gov

Prolonged Blood Circulation: The increased hydrodynamic size of the conjugate helps in avoiding protein interactions and reducing extravasation from the blood. nih.govnih.gov

Enhanced Tumor Accumulation: Leveraging the enhanced permeability and retention (EPR) effect for better targeting of tumor tissues. nih.gov

Reduced Off-Target Effects: Minimizing nonspecific distribution in the body, which can help mitigate adverse effects. nih.gov

Studies have shown that this PEG-VTX conjugate, facilitated by the amide linker, effectively releases the active venetoclax, presumably through protease-mediated cleavage in the target cells. nih.gov The choice of a stable yet cleavable linker is critical to ensure the conjugate remains intact in circulation but releases its cytotoxic payload at the desired site of action. nih.govnih.gov

Table 1: Components of PEG-Venetoclax Conjugate

| Component | Function | Linkage Type |

|---|---|---|

| Venetoclax | BCL-2 Inhibitor (Cytotoxic Payload) | Covalently Attached |

| 4-armed PEG Derivative | Carrier Polymer (Improves Pharmacokinetics) | Covalently Attached |

Affinity Probes and Chemical Biology Tools

Chemical biology tools, including affinity probes, are indispensable for studying the interactions of drugs with their biological targets in complex systems. nih.gov An affinity probe is typically constructed from three key components: a ligand for selective binding to the target protein, a reporter tag (e.g., fluorophore, biotin) for detection and visualization, and a chemical linker connecting the ligand and the tag. frontiersin.orgnih.gov

The derivatization of venetoclax to create such tools allows for in-depth investigation of its biological activity. While the direct synthesis of a classical venetoclax-based affinity probe with a fluorescent or biotin tag is not extensively detailed in the provided literature, related derivatizations serve as important chemical biology tools.

For instance, the PEG-VTX conjugate can be considered a tool to probe strategies for overcoming pharmacokinetic challenges and improving drug delivery. nih.govnih.gov Furthermore, the development of isotopically labeled versions of the compound, such as [14C]Venetoclax, represents a critical chemical biology tool. nih.gov Radiolabeled compounds are essential for quantitative studies, including:

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Tracking the fate of the drug within a biological system.

Target Engagement and Occupancy Studies: Quantifying the binding of the drug to its BCL-2 target in vivo.

Mechanism of Action Studies: Elucidating the pathways and interactions of the drug at a molecular level.

The synthesis of these tools requires modular approaches where linkers and tags can be attached to the core venetoclax structure without compromising its high affinity for BCL-2. selleckchem.comchemicalprobes.org The development of such probes is crucial for identifying potential off-targets, understanding mechanisms of resistance, and discovering new protein-protein interactions modulated by venetoclax. frontiersin.orgmdpi.com

Table 2: Mentioned Compound Names

| Compound Name | UNII Code / Identifier | Role / Description |

|---|---|---|

| Venetoclax | LMA14SN2Y1 | BCL-2 Selective Inhibitor |

| PEG-VTX | N/A | Polyethylene glycol-drug conjugate of Venetoclax |

| [14C]Venetoclax | CID 169490908 | Carbon-14 radiolabeled Venetoclax |

| Navitoclax | N/A | Precursor BCL-2 family inhibitor |

| Obinutuzumab | N/A | Monoclonal antibody targeting CD20 |

| Rituximab | N/A | Monoclonal antibody targeting CD20 |

| Ibrutinib | N/A | BTK inhibitor |

| Cytarabine | N/A | Chemotherapy agent |

| Gilteritinib | N/A | FLT3 inhibitor |

In Vitro and Ex Vivo Research Models for Functional and Mechanistic Studies of Unii Lma14sn2y1

Cellular Assay Development and Optimization for Specific Research Questions

Cell-based assays are fundamental in assessing the biological activity of D-517. These systems, ranging from high-throughput immortalized cell lines to more physiologically relevant primary and 3D cultures, provide critical insights into the compound's effects on cellular processes.

Immortalized Cell Line Systems for High-Throughput Screening Research

Immortalized cell lines are a cornerstone of high-throughput screening (HTS) due to their indefinite proliferation and homogeneity, which ensures consistency across experiments. researchgate.netnih.gov For a compound like D-517, which is related to verapamil (B1683045), cell lines are used to investigate its effects on various cellular functions, including cell viability, proliferation, and specific signaling pathways.

For instance, studies on the related compound verapamil have utilized various immortalized cell lines. The Human Embryonic Kidney (HEK) 293 cell line has been employed to study the cytotoxic effects of verapamil, demonstrating a dose-dependent inhibition of cell growth. ijstr.org This suggests that a similar assay with D-517 could be used to determine its potential anti-proliferative activities. Another study used the immortalized cell lines ECV304 and bEnd3 to assess permeability across a model of the blood-brain barrier, which is relevant for understanding the potential central nervous system effects of verapamil and, by extension, D-517. plos.org Furthermore, keloid-derived immortalized fibroblast cell lines have been used to show that verapamil can decrease cell viability and migration, highlighting its potential in studying fibroproliferative disorders. frontiersin.org Verapamil has also been shown to induce autophagic flux in several tumor cells and immortalized normal cells. nih.gov

Table 1: Examples of Immortalized Cell Lines Used in Verapamil Research Relevant to D-517 Studies

| Cell Line | Origin | Research Application | Key Findings with Verapamil | Reference |

|---|---|---|---|---|

| HEK293 | Human Embryonic Kidney | Cytotoxicity and cell growth | Dose-dependent growth inhibition | ijstr.org |

| ECV304 | Human Endothelial Cell Line | Blood-brain barrier permeability | Tighter barrier formation compared to bEnd3 | plos.org |

| bEnd3 | Mouse Brain Endothelial Cell Line | Blood-brain barrier permeability | Functional P-glycoprotein activity | plos.org |

| KDIF | Keloid-Derived Immortalized Fibroblasts | Fibroproliferative disorders | Decreased cell viability and migration | frontiersin.org |

| COLO 205 | Human Colon Carcinoma | Autophagy | Induction of autophagic flux | nih.gov |

Primary Cell Culture Models for Physiological Relevance

Primary cells, which are isolated directly from tissues, offer higher physiological relevance compared to immortalized cell lines because they more closely mimic the in vivo environment. nrfhh.comeppendorf.com However, they have a finite lifespan and can be more challenging to culture. sigmaaldrich.com For a compound like D-517, primary cells are invaluable for studying its effects in a context that better reflects a specific tissue or disease state.

Research on verapamil has demonstrated the utility of primary cell cultures. For example, primary cultures of human coronary arterial endothelial cells have been used to study the metabolism of verapamil. nih.govdoi.org These studies revealed that verapamil is metabolized into several products, including a compound designated D-617, which is structurally similar to D-517. nih.govdoi.org This indicates that primary endothelial cells would be a relevant model to study the metabolism of D-517. In another study, primary cultures of rat aorta smooth muscle cells were used to investigate the effects of verapamil on calcium release, providing insights into its vascular effects. ahajournals.org Additionally, the impact of verapamil on the activation and function of T lymphocytes has been assessed using primary T cell cultures. nih.gov

Table 2: Examples of Primary Cell Culture Models in Verapamil Research

| Primary Cell Type | Origin | Research Focus | Key Findings with Verapamil | Reference |

|---|---|---|---|---|

| Human Coronary Arterial Endothelial Cells | Human Coronary Arteries | Drug metabolism | Metabolism to norverapamil (B1221204) and D-617 | nih.govdoi.org |

| Rat Aorta Smooth Muscle Cells | Rat Aorta | Calcium signaling | Inhibition of norepinephrine-induced calcium release | ahajournals.org |

| Bovine Lens Epithelial Cells | Bovine Lens | Cell aggregation and toxicology | Enhancement of cell aggregation at high concentrations | karger.com |

| Human Monocyte-Derived Dendritic Cells | Human Monocytes | P-glycoprotein expression | Upregulation of P-glycoprotein expression | nih.gov |

| Human T Lymphocytes | Human Blood | Immune function | Inhibition of T cell activation and proliferation | nih.gov |

Three-Dimensional (3D) Cell Culture and Organoid Models

Three-dimensional (3D) cell culture and organoid models represent a significant advancement in in vitro research, bridging the gap between traditional 2D cell culture and in vivo systems. sigmaaldrich.commdpi.comnuvisan.com These models recapitulate the complex cell-cell and cell-matrix interactions of native tissues, offering a more accurate platform for studying compound effects. mdpi.comnih.govcorning.com

Intestinal organoids, which are self-organizing 3D structures derived from stem cells, have been used to study the transport of drugs. nih.gov For instance, the P-glycoprotein (P-gp) substrate rhodamine 123 is actively transported in these organoids, and this transport can be inhibited by verapamil. researchgate.netnih.gov This demonstrates that intestinal organoids would be a suitable model to investigate whether D-517 is also a substrate or inhibitor of P-gp. Furthermore, PSC-derived intestinal organoids with an "apical-out" orientation have been developed to study drug metabolism, showing that treatment with verapamil can decrease the expression of the metabolic enzyme CYP3A4 and the transporter MDR1. frontiersin.org

Biochemical Assays for Functional Elucidation at the Molecular Level

Biochemical assays are essential for dissecting the molecular mechanisms of action of D-517. These cell-free assays allow for the direct measurement of interactions between the compound and specific molecular targets, such as receptors and enzymes.

Receptor Binding and Ligand Displacement Assays

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. nih.gov In these assays, a radiolabeled ligand with known affinity for the receptor is used. The ability of an unlabeled compound, such as D-517, to displace the radiolabeled ligand provides a measure of its own binding affinity, typically expressed as an inhibition constant (Ki). nih.gov

Given D-517's relation to verapamil, a known calcium channel blocker, receptor binding assays would be critical to determine its affinity and selectivity for various calcium channel subtypes. oup.comnih.gov Studies on verapamil have utilized radioligand binding assays to characterize its interaction with beta-adrenergic receptors and calcium channel receptors in various tissues. nih.govoup.com For example, in vitro radioligand binding studies have determined the Ki of verapamil for the beta-2-adrenergic receptor to be 32 ± 4 µM. nih.gov Similar assays could be employed to determine the binding profile of D-517.

Table 3: Receptor Binding Parameters for Verapamil

| Receptor Target | Tissue/System | Radioligand | Verapamil Affinity (Ki) | Reference |

|---|---|---|---|---|

| Beta-2 Adrenergic Receptor | Human Lymphocyte | [125I]Iodocyanopindolol | 32 ± 4 µM | nih.gov |

| Beta-1 Adrenergic Receptor | Rat Myocardium | [125I]Iodocyanopindolol | Not specified | nih.gov |

| Calcium Channel Receptor | Cardiac Sarcolemmal Membranes | [3H]Verapamil | Kd ~50 nM | nih.gov |

| Alpha-1 Adrenergic Receptor | Rat Ventricular Membranes | [3H]Prazosin | Not significantly affected | oup.com |

Enzyme Activity and Inhibition Assays

Enzyme activity and inhibition assays are crucial for determining whether D-517 can modulate the function of specific enzymes. sigmaaldrich.comisirv.org These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound, allowing for the calculation of parameters such as the IC50 (the concentration of inhibitor that reduces enzyme activity by 50%). frontiersin.org

Verapamil is a known inhibitor of the cytochrome P450 enzyme CYP3A4 and the drug efflux pump P-glycoprotein (ABCB1). pnas.orgguidetopharmacology.orgnih.gov Enzyme inhibition assays using human liver microsomes have shown that verapamil inhibits CYP3A4 in a time- and concentration-dependent manner, with an IC50 value of approximately 23-26 µM, which decreases upon preincubation, suggesting mechanism-based inhibition. nih.gov The inhibitory effects of verapamil on P-glycoprotein have been demonstrated in various cell lines, with IC50 values in the low micromolar range. guidetopharmacology.org Given the structural similarity, it is plausible that D-517 also inhibits these enzymes, and this can be readily tested using established enzymatic assays.

Table 4: Enzyme Inhibition Data for Verapamil

| Enzyme | System | Substrate | Verapamil IC50/Ki | Reference |

|---|---|---|---|---|

| CYP3A4 | Human Liver Microsomes | Simvastatin | IC50: 23-26 µM | nih.gov |

| CYP3A4 | Human Liver Microsomes | Testosterone (B1683101) | IC50: 27 µM (preincubation) | nih.gov |

| P-glycoprotein (ABCB1) | Human MDA435/LCC6MDR cells | Doxorubicin | Ki: 1.75 µM | guidetopharmacology.org |

| P-glycoprotein (ABCB1) | A2780 cells | Hoechst 33342 | IC50: 6.6 µM | guidetopharmacology.org |

Reporter Gene Assays for Gene Expression Modulation

Reporter gene assays are fundamental tools for investigating how compounds like Pinosylvin modulate gene expression at the transcriptional level. providence.orgthermofisher.com These assays typically involve introducing a plasmid into cells, where the expression of a reporter gene (such as luciferase or β-galactosidase) is driven by a specific promoter or response element linked to a signaling pathway of interest. nih.govnih.gov By measuring the reporter protein's activity, researchers can quantify the activation or inhibition of transcription factors and their associated pathways. moleculardevices.com

A key pathway influenced by Pinosylvin is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a master regulator of inflammation. nih.govthieme-connect.com Studies have utilized NF-κB-driven luciferase reporter assays to precisely measure the anti-inflammatory effects of Pinosylvin.

Detailed Research Findings:

In a study utilizing human T/C28a2 chondrocytes, a cell line relevant to osteoarthritis research, the effect of Pinosylvin on NF-κB-mediated transcription was investigated. The cells were stably transfected with a luciferase reporter construct containing NF-κB binding sites (pGL4.32[luc2P/NF-κB-RE/Hygro]). Inflammation was induced using interleukin-1β (IL-1β), a cytokine that activates the NF-κB pathway. The results demonstrated that Pinosylvin significantly inhibits IL-1β-induced NF-κB activation in a dose-dependent manner. researchgate.net

The firefly luciferase activity, indicating the level of NF-κB-mediated gene transcription, was measured after a 5-hour stimulation period. The findings showed a potent suppressive effect of Pinosylvin, which was comparable to that of pyrrolidine (B122466) dithiocarbamate (B8719985) (PDTC), a known NF-κB inhibitor. researchgate.net

Interactive Data Table: Effect of Pinosylvin on NF-κB Luciferase Activity

| Treatment Condition | Concentration | Luciferase Activity (Relative to IL-1β control) | Statistical Significance (p-value) |

| Control (IL-1β only) | - | 100% | - |

| Pinosylvin | 10 µM | Decreased | < 0.001 |

| Pinosylvin | 30 µM | Significantly Decreased | < 0.001 |

| PDTC (Positive Control) | 100 µM | Significantly Decreased | < 0.001 |

This table summarizes data indicating that Pinosylvin significantly reduces IL-1β-induced NF-κB reporter gene activity in human chondrocytes, highlighting its potent anti-inflammatory action at the level of gene transcription. Data is synthesized from findings reported in literature. researchgate.net

These reporter gene assay findings are consistent with other in vitro data showing that Pinosylvin suppresses the expression of NF-κB target genes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), by preventing the degradation of the inhibitory protein IκB-α. aacrjournals.org This detailed molecular evidence from reporter assays is crucial for understanding how Pinosylvin exerts its anti-inflammatory effects.

Tissue and Organ Slice Preparations for Ex Vivo Mechanistic Investigations

Ex vivo models, such as precision-cut tissue slices (PCTS), serve as a critical bridge between simplified in vitro cell cultures and complex in vivo animal studies. wuxibiology.comfibrofind.com These models utilize fresh tissue from animals or humans, which is cut into thin, viable slices that retain the native three-dimensional architecture, cellular heterogeneity, and extracellular matrix of the original organ. fibrofind.comresearchgate.net This physiological complexity allows for more accurate investigation of a compound's effects on complex tissue-level processes. wuxibiology.com

While PCTS models are increasingly used for drug discovery, toxicology, and disease modeling, specific studies detailing the application of tissue or organ slice preparations to investigate the functional and mechanistic effects of Pinosylvin are not extensively documented in publicly available scientific literature. However, the known biological activities of Pinosylvin make it a strong candidate for future investigation using these advanced ex vivo platforms.

Acute Tissue Slice Models for Short-Term Functional Studies

Acute tissue slice models involve the use of freshly prepared tissue slices for short-term experiments, typically lasting several hours. providence.org These models are ideal for studying acute cellular responses, metabolic activity, and electrophysiological functions in a tissue-specific context. providence.org For a compound like Pinosylvin, acute slice models from various organs could yield significant insights.

For instance, based on its potent anti-inflammatory properties observed in cell culture, acute liver or lung slices could be used. Researchers could induce an inflammatory response in the slices using agents like lipopolysaccharide (LPS) and then treat them with Pinosylvin. Endpoints could include the measurement of secreted inflammatory mediators (e.g., cytokines, nitric oxide) and analysis of gene expression changes within the tissue slice. While no specific studies on Pinosylvin using this model are currently published, the methodology is well-established for other compounds. researchgate.net

Isolated Organ Perfusion Systems for Complex Physiological Research

Isolated organ perfusion is a sophisticated ex vivo technique where an entire organ is removed from the body and maintained in a viable and functional state by perfusing it with an oxygenated, nutrient-rich physiological solution. adinstruments.com This system allows for the detailed study of an organ's physiological and pharmacological responses to a compound without the confounding influences of systemic circulation and other organs. adinstruments.comresearchgate.net

Pharmacokinetic studies in rats have shown that after administration, metabolites of Pinosylvin are found in high concentrations in the stomach, suggesting it may be a target organ. researchgate.net This finding provides a strong rationale for using an isolated perfused stomach model to directly study the local effects of Pinosylvin on gastric tissue, such as its influence on gastric secretions or its potential protective effects against injury. Similarly, the isolated perfused liver is a common model used to study hepatic metabolism and drug-induced liver injury, which could be applied to further characterize the metabolic fate and hepatoprotective potential of Pinosylvin. adinstruments.com Although direct research applying these systems to Pinosylvin is lacking, the technique holds considerable promise for future mechanistic and pharmacokinetic investigations.

Emerging Research Paradigms and Future Perspectives for Unii Lma14sn2y1 Scholarship

Novel Methodological Advancements and Technological Innovations in Compound Research

The investigation of UNII-LMA14SN2Y1 and its chemical relatives has been significantly enhanced by innovations in analytical technology. The traditional reliance on standard High-Performance Liquid Chromatography (HPLC) is being surpassed by more advanced and efficient techniques that offer greater resolution, sensitivity, and speed. nih.govthermofisher.com

Advanced Chromatographic and Spectrometric Techniques: Modern research leverages methods like Ultra-Performance Liquid Chromatography (UPLC), which provides a notable improvement in efficiency and analysis time for separating impurities like UNII-LMA14SN2Y1 from parent drug substances. nih.gov A key technological leap is the coupling of liquid chromatography with mass spectrometry (LC-MS). biomedres.usnih.gov This hyphenated technique is indispensable for impurity profiling, as it not only separates compounds but also provides crucial data on their molecular weight and structure. biomedres.usamericanpharmaceuticalreview.com High-Resolution Mass Spectrometry (HRMS), particularly when used in tandem (MS/MS), allows for the precise determination of elemental compositions and the structural elucidation of unknown trace-level impurities without the need for extensive isolation and purification. americanpharmaceuticalreview.comnih.gov These methods are critical for ensuring the purity and quality of active pharmaceutical ingredients (APIs) by identifying and characterizing process-related impurities and degradation products. biomedres.usamericanpharmaceuticalreview.com

In Silico and Computational Modeling: A significant innovation in compound research is the integration of in silico methods. nih.gov Molecular docking and molecular dynamics (MD) simulations are now used to predict and analyze the interactions between compounds like UNII-LMA14SN2Y1 and biological targets. researchgate.netmdpi.com For instance, in silico studies on verapamil (B1683045), a structurally related compound, have been used to assess its binding affinity to various proteins and to explore the mechanisms behind its observed biological activities, such as its antiglycative properties. nih.gov These computational tools allow researchers to generate hypotheses and guide wet-lab experiments, thereby accelerating the research and development process. mdpi.com

| Analytical Technique | Primary Function | Key Advantages for UNII-LMA14SN2Y1 Research |

| UPLC (Ultra-Performance Liquid Chromatography) | High-resolution separation of chemical compounds. | Faster analysis times, better resolution, and reduced solvent consumption compared to traditional HPLC. nih.gov |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Separation coupled with mass-based detection and identification. | Enables detection of impurities at very low concentrations and reveals molecular structure. biomedres.us |

| HRMS (High-Resolution Mass Spectrometry) | Provides highly accurate mass measurements. | Allows for reliable molecular formula assignments for unknown compounds and fragments. americanpharmaceuticalreview.comnih.gov |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. | Assesses binding affinity and explores potential biological targets in silico. nih.govjapsonline.com |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules. | Investigates the stability of ligand-protein complexes and conformational changes over time. researchgate.netmdpi.com |

Interdisciplinary Approaches and Synergistic Research Collaborations

The study of compounds like UNII-LMA14SN2Y1 is increasingly moving beyond the traditional silos of synthetic and analytical chemistry. Progress now hinges on synergistic collaborations that merge chemical expertise with insights from pharmacology, computational biology, and clinical science.

The development of pharmacokinetic (PK) models based on a combination of in vitro assay results and in silico simulations exemplifies this trend. nih.gov By integrating experimental data on a compound's behavior in biological assays with computational models, researchers can predict its performance in vivo. nih.gov This approach, which has been applied to study drug combinations involving verapamil, demonstrates a powerful synergy between experimental pharmacology and computational science. nih.gov Such collaborations are essential for understanding not just the chemical properties of UNII-LMA14SN2Y1, but also its potential biological activity and interactions within complex systems. This is particularly relevant given its structural relation to P-glycoprotein (P-gp) inhibitors, a topic that inherently requires a multidisciplinary approach involving biochemistry, molecular biology, and pharmacology to investigate mechanisms of drug resistance. mdpi.com

Unexplored Research Avenues and Theoretical Implications for Chemical Biology

While UNII-LMA14SN2Y1 is primarily documented as a related substance or impurity, its unique chemical structure suggests several unexplored research avenues with significant theoretical implications for chemical biology.

Probing Biological Pathways: Given that verapamil, its structural relative, has been investigated for potential antiglycoxidant properties and effects on protein glycation, a compelling future direction would be to screen UNII-LMA14SN2Y1 for similar activities. nih.gov Such studies could reveal novel therapeutic potentials and provide chemical tools to probe the mechanisms of oxidative stress and glycation in diseases like diabetes. nih.gov